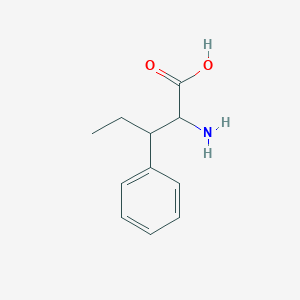
2-Amino-3-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-phenylpentanoic acid is an organic compound that belongs to the class of amino acids. It features an amino group (-NH₂), a carboxyl group (-COOH), and a phenyl group attached to the third carbon of the pentanoic acid chain. This compound is structurally similar to other amino acids but has unique properties due to the presence of the phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-phenylpentanoic acid can be synthesized through several methods. One common approach is the amidomalonate synthesis, which involves the alkylation of diethyl acetamidomalonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation . Another method is the reductive amination of α-keto acids with ammonia and a reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-phenylpentanoic acid has diverse applications in scientific research:
Mechanism of Action
2-Amino-3-phenylpentanoic acid can be compared with other amino acids such as phenylalanine and tyrosine:
Phenylalanine: Similar structure but lacks the additional carbon in the pentanoic acid chain.
Tyrosine: Contains a hydroxyl group on the phenyl ring, which imparts different chemical properties.
Uniqueness: The unique structure of this compound, with its extended carbon chain and phenyl group, provides distinct chemical reactivity and biological activity compared to other amino acids .
Comparison with Similar Compounds
- Phenylalanine
- Tyrosine
- Leucine (similar aliphatic chain but without the phenyl group)
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-amino-3-phenylpentanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-9(10(12)11(13)14)8-6-4-3-5-7-8/h3-7,9-10H,2,12H2,1H3,(H,13,14) |
InChI Key |
VGHSTKSUXOSXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)


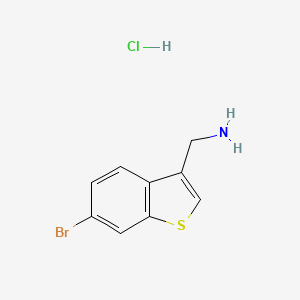
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)

![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)

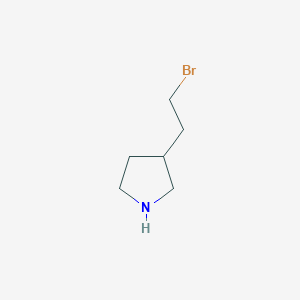
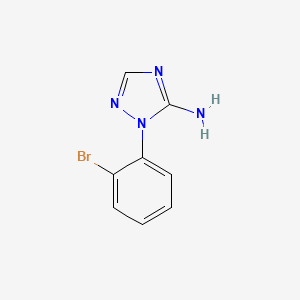
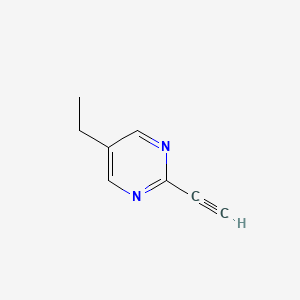
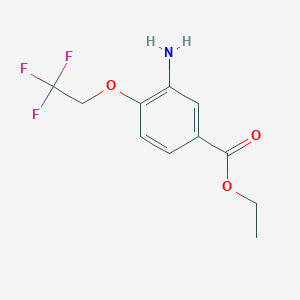
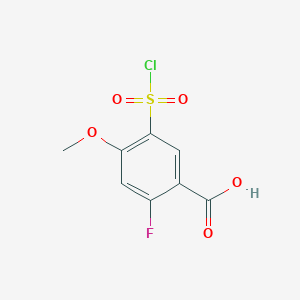
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)
